molecular formula C10H9ClN2O2 B15132754 Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B15132754
M. Wt: 224.64 g/mol
InChI Key: LNQCBNZHHYKKLJ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 900019-38-7) is a heterocyclic compound with the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol. It features a fused imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6, a methyl group at position 2, and a methyl ester at position 3 . This compound is primarily utilized as a chemical intermediate in pharmaceutical synthesis, particularly for antimicrobial and antitubercular agents .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-6-9(10(14)15-2)13-5-7(11)3-4-8(13)12-6/h3-5H,1-2H3

InChI Key

LNQCBNZHHYKKLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-formylpyridine with methylamine, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester functional group (–COOCH₃) is typically susceptible to hydrolysis under acidic or basic conditions. This reaction could yield the corresponding carboxylic acid:
Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate → 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Reagents: Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous conditions.

Substitution at the Chlorine Position

The chlorine atom at the 6-position may undergo nucleophilic aromatic substitution (NAS). Potential reagents include:

  • Amines (e.g., NH₃, aniline): Could replace Cl with –NH₂ or –NHR groups.

  • Alkoxides (e.g., RO⁻): Might yield alkoxy-substituted derivatives (–OR).
    Conditions: Elevated temperatures, polar aprotic solvents (e.g., DMF), or catalysts (e.g., CuI).

Reactions Involving the Imidazo[1,2-a]pyridine Core

The heterocyclic core may participate in:

  • Electrophilic Aromatic Substitution (EAS): Chlorination or nitration at reactive positions (e.g., para to existing substituents).

  • Reduction: Potential reduction of nitrogen atoms in the ring, though stability of the heterocycle may limit this.

Limitations of Available Data

  • No Direct Experimental Data: The provided sources focus on synthesis, biological applications, or unrelated derivatives (e.g., imidazo[1,2-b]pyridazines) .

  • Lack of Mechanistic Insight: No detailed reaction mechanisms or kinetic data are available.

  • Structural Variability: Substitution patterns (e.g., chlorine at position 6 vs. 2) may significantly alter reactivity compared to analogs .

Recommended Research Directions

For comprehensive analysis, consult:

  • Peer-Reviewed Journals: Search for studies on imidazo[1,2-a]pyridine derivatives in journals like Organic Letters or Journal of Medicinal Chemistry.

  • Chemical Databases: Platforms like Reaxys or SciFinder may provide experimental reaction data.

  • In-House Experiments: Validate inferred pathways through controlled hydrolysis, substitution, or electrophilic aromatic substitution trials.

Scientific Research Applications

Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazo[1,2-a]Pyridine Core

Halogen Substitutions
  • Ethyl 6-Bromo-2-((Phenylthio)Methyl)Imidazo[1,2-a]Pyridine-3-Carboxylate

    • Replacing the chlorine atom at position 6 with bromine enhances steric bulk and alters electronic properties. This derivative exhibits narrow-spectrum antibacterial activity against Streptococcus pneumoniae by targeting FtsZ, a bacterial cytoskeletal protein .
    • Key Difference : Bromine’s larger atomic radius compared to chlorine may improve binding affinity to hydrophobic pockets in bacterial targets.
  • Ethyl 5-Methylimidazo[1,2-a]Pyridine-3-Carboxylate

    • Chlorine at position 6 is absent, and a methyl group occupies position 3. Reactivity studies show regioselective chlorination at position 5 when treated with N-chlorosuccinimide (NCS), yielding ethyl 5-(chloromethyl) derivatives .
    • Key Difference : Positional substitution (5 vs. 6) significantly alters reaction pathways and product regiochemistry.
Functional Group Modifications
  • Carboxamide Derivatives Compounds like N-(biphenyl-4-ylmethyl)-6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxamide replace the methyl ester with a carboxamide group. LCMS data (m/z = 364.20) confirm structural integrity . Key Difference: Carboxamide derivatives generally exhibit improved solubility and target specificity compared to ester analogs.
  • Ethyl vs. Methyl Ester

    • The ethyl ester analog (CAS 330858-13-4, C₁₁H₁₁ClN₂O₂) has a longer alkyl chain, slightly increasing lipophilicity (logP ≈ 2.5 vs. 2.0 for methyl ester). This may improve membrane permeability but reduce metabolic stability .

Core Heterocycle Modifications

Imidazo[1,2-b]Pyridazine Derivatives
  • Methyl 6-Chloroimidazo[1,2-b]Pyridazine-2-Carboxylate
    • Replacing the pyridine ring with pyridazine alters the electronic structure. Similarity scores (0.98 vs. target compound) suggest overlapping synthetic applications but distinct reactivity profiles .
    • Key Difference : Pyridazine’s electron-deficient nature may enhance electrophilic substitution rates.
Thiazolo[3,2-a]Pyridine Derivatives
  • Methyl 7-Methoxy-8-Cyclopropyl-Thiazolo[3,2-a]Pyridine-3-Carboxylate
    • Substituting the imidazole ring with thiazole introduces sulfur, altering π-stacking and hydrogen-bonding capabilities. These derivatives are explored as kinase inhibitors .

Biological Activity

Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C9H8ClN2O2
  • Molecular Weight : Approximately 224.64 g/mol

The compound features a unique structure characterized by a methyl group, a chlorine atom at the 6th position, and a carboxylate functional group. Its structural attributes contribute to its biological activity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through interaction with specific cellular targets.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Various studies have reported that this compound can induce apoptosis in cancer cells and inhibit tumor growth. The underlying mechanisms may involve the modulation of specific signaling pathways or the inhibition of key enzymes involved in cancer progression.

The precise mechanisms by which this compound exerts its biological effects are still being elucidated. Preliminary data suggest that it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects. Further research is necessary to identify specific molecular targets and clarify these mechanisms.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acidC9H7ClN2O2Lacks the methyl ester group; more acidic nature
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylateC11H11ClN2O2Ethyl ester instead of methyl; larger alkyl group
6-ChloroimidozoleC7H7ClN2Simpler structure; lacks carboxylic acid functionality

This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Anticancer Activity : In vitro studies showed that this compound significantly reduced cell viability in various cancer cell lines (e.g., A431 and Jurkat cells) with IC50 values comparable to standard chemotherapeutic agents such as doxorubicin .
  • Antimicrobial Evaluation : A series of tests demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Mechanistic Studies : Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer cell proliferation, suggesting a potential for use in targeted therapies .

Q & A

Q. Why do NMR spectra of this compound derivatives vary across studies?

  • Methodological Answer : Solvent-dependent shifts (e.g., DMSO-d₆ vs. CDCl₃) and dynamic proton exchange (e.g., NH in D₂O) can alter peak splitting. Deuterated solvents must be explicitly reported to ensure reproducibility .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group.
  • Waste disposal : Neutralize acidic byproducts before aqueous disposal .

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